![molecular formula C21H24N6O B5513914 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that exhibit significant interest due to their complex structure and potential bioactive properties. These molecules often include heterocyclic components such as imidazole, triazole, and piperidine, which are known for their versatile applications in medicinal chemistry and drug design.
Synthesis Analysis
Synthetic approaches for compounds containing imidazole, triazole, and piperidine moieties typically involve multi-step reactions, starting from basic heterocyclic synthons. A common method includes condensation reactions, ring closure, and functional group transformations. The synthesis of similar compounds has been detailed, showing the importance of selecting appropriate starting materials and conditions to achieve the desired heterocyclic framework with high purity and yield (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, revealing information about the arrangement of atoms, bond lengths, and angles. These structural details are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, compounds with similar structural features have been analyzed, highlighting the significance of intermolecular hydrogen bonding and conformational aspects of the piperidine ring in determining the molecular stability and biological activity (Boechat et al., 2016).
Aplicaciones Científicas De Investigación
Convenient Synthesis Techniques
Research has developed convenient preparation methods for 3- and 4-(1H-azol-1-yl)piperidines, a category to which our compound of interest belongs. These methods involve arylation of azoles (such as pyrazoles, imidazoles, and triazoles) followed by reduction, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).
Synthesis and Biological Activity
A study focused on the synthesis of piperidine-based derivatives, including various thiazole, thiadiazole, and triazole derivatives, demonstrating significant anti-arrhythmic activity. This indicates the potential therapeutic applications of compounds structurally related to our molecule of interest (Abdel‐Aziz et al., 2009).
Novel Benzoimidazo[1,2-a]pyridine Derivatives
Another study achieved the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving a similar compound, showcasing the compound's role in facilitating the creation of new chemical entities with potential bioactive properties (Goli-Garmroodi et al., 2015).
NMDA Receptor Ligands Discovery
The compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neurological research, particularly in the context of Parkinson's disease (Wright et al., 1999).
Inhibition of Human Carbonic Anhydrase Isozymes
A series of benzenesulfonamides incorporating similar structural motifs was investigated as inhibitors of various carbonic anhydrases, demonstrating the compound's potential in the development of inhibitors for tumor-associated isozymes (Alafeefy et al., 2015).
Propiedades
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(18-5-3-16(4-6-18)19-23-14-24-25-19)26-10-7-17(8-11-26)20-22-9-12-27(20)13-15-1-2-15/h3-6,9,12,14-15,17H,1-2,7-8,10-11,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQMGFGJZOLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=NC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.